(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the cyclohexane ring, introduction of the carboxylic acid group, and subsequent functionalization with phenylcarbamoyl and aminocarbamoyl groups. Common reagents used in these reactions include cyclohexanone, phenyl isocyanate, and ammonia. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The phenylcarbamoyl and aminocarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID: shares similarities with other carbamoyl-substituted cyclohexane derivatives.
(1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID: can be compared to compounds like cyclohexane-1,2-dicarboxylic acid and its derivatives.
Uniqueness
The uniqueness of (1R,2S)-2-[(PHENYLCARBAMOYL)AMINOCARBAMOYL]CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H19N3O4 |
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Molecular Weight |
305.33 g/mol |
IUPAC Name |
(1R,2S)-2-[(phenylcarbamoylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c19-13(11-8-4-5-9-12(11)14(20)21)17-18-15(22)16-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,17,19)(H,20,21)(H2,16,18,22)/t11-,12+/m0/s1 |
InChI Key |
ORQOZKVDQYLLTO-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)NC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)NC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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